molecular formula C18H19NO4 B087773 3,4,5-Trimethoxycinnamanilide CAS No. 10263-44-2

3,4,5-Trimethoxycinnamanilide

Cat. No.: B087773
CAS No.: 10263-44-2
M. Wt: 313.3 g/mol
InChI Key: NAMIBPVVEFIUEE-MDZDMXLPSA-N
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Description

3,4,5-Trimethoxycinnamanilide is a synthetic cinnamic acid derivative characterized by a cinnamanilide backbone substituted with three methoxy groups at the 3, 4, and 5 positions. This structural configuration confers unique physicochemical and pharmacological properties, including enhanced metabolic stability and lipophilicity compared to hydroxylated analogs like gallic acid or caffeic acid derivatives .

Properties

CAS No.

10263-44-2

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

(E)-N-phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C18H19NO4/c1-21-15-11-13(12-16(22-2)18(15)23-3)9-10-17(20)19-14-7-5-4-6-8-14/h4-12H,1-3H3,(H,19,20)/b10-9+

InChI Key

NAMIBPVVEFIUEE-MDZDMXLPSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=CC=C2

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=CC=C2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=CC=C2

Synonyms

N-Phenyl-3-(3,4,5-trimethoxyphenyl)propenamide

Origin of Product

United States

Comparison with Similar Compounds

Gallic Acid (3,4,5-Trihydroxybenzoic Acid)

Gallic acid shares the 3,4,5-tri-substituted aromatic ring but features a carboxylic acid group instead of the cinnamanilide moiety. This difference reduces its lipophilicity and metabolic stability, limiting its bioavailability compared to 3,4,5-Trimethoxycinnamanilide .

3,4,5-Trihydroxycinnamic Acid

This compound retains the cinnamic acid backbone with hydroxyl groups at the 3,4,5 positions. The absence of methoxy groups and the anilide moiety reduces its cellular permeability and resistance to oxidation, making it less pharmacologically robust than this compound .

3,4,5-Trihydroxybenzamide

While structurally distinct due to its benzamide core, this analog shares the 3,4,5-tri-substitution pattern. No direct comparative studies exist, but its polar amide group likely reduces membrane penetration compared to the anilide group in this compound .

Table 1: Structural Comparison

Compound Core Structure Substituents Key Differences
This compound Cinnamanilide 3,4,5-Trimethoxy High lipophilicity, metabolic stability
Gallic Acid Benzoic acid 3,4,5-Trihydroxy Polar, lower bioavailability
3,4,5-Trihydroxycinnamic Acid Cinnamic acid 3,4,5-Trihydroxy Oxidatively unstable

Pharmacological Activity Comparisons

Cytotoxicity

This compound exhibits superior cytotoxicity (IC₅₀ = 12 μM in HeLa cells) compared to ferulic acid (IC₅₀ = 45 μM), attributed to its methoxy groups enhancing cellular uptake and target binding .

Anti-Inflammatory Effects

In LPS-induced macrophages, this compound reduces TNF-α production by 58%, outperforming caffeic acid (32% inhibition) due to its stabilized structure resisting rapid metabolism .

Table 2: Pharmacological Activities

Compound Cytotoxicity (IC₅₀) Anti-Inflammatory (% TNF-α Inhibition)
This compound 12 μM 58%
Ferulic Acid 45 μM N/A
Caffeic Acid N/A 32%

Pharmacokinetic and Solubility Profiles

Solubility

This compound demonstrates moderate solubility in organic solvents (25 mg/mL in DMSO; 18 mg/mL in ethanol), surpassing curcumin (5 mg/mL in DMSO) due to its methoxy groups .

Metabolic Stability

In human liver microsomes, 85% of this compound remains intact after 60 minutes, contrasting sharply with curcumin (30% remaining), highlighting its resistance to hepatic degradation .

Bioavailability

The compound’s oral bioavailability in rats (65%) is significantly higher than curcumin (10%), attributed to reduced first-pass metabolism and enhanced intestinal absorption .

Table 3: Pharmacokinetic Properties

Parameter This compound Curcumin
Solubility in DMSO 25 mg/mL 5 mg/mL
Metabolic Stability (60 min) 85% 30%
Oral Bioavailability 65% 10%

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